molecular formula C23H24O4 B3939813 4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one

4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No.: B3939813
M. Wt: 364.4 g/mol
InChI Key: BMZUJWLOBVXBGS-UHFFFAOYSA-N
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Description

4-Butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a butyl group at position 4, a methyl group at position 8, and a complex ethoxy moiety at position 7. The ethoxy chain is further substituted with a 1-methyl-2-oxo-2-phenylethyl group, contributing to its unique steric and electronic properties. Coumarins are renowned for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

4-butyl-8-methyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O4/c1-4-5-9-18-14-21(24)27-23-15(2)20(13-12-19(18)23)26-16(3)22(25)17-10-7-6-8-11-17/h6-8,10-14,16H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZUJWLOBVXBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Butyl and Methyl Groups: Alkylation reactions are used to introduce the butyl and methyl groups at the appropriate positions on the chromen-2-one core.

    Attachment of the Phenylethoxy Group: This step involves the reaction of the chromen-2-one derivative with a phenylethyl halide under basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylethoxy derivatives.

Scientific Research Applications

4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.

    Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Modifications and Structural Analogues

4-Butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one (RN: 374766-37-7)
  • Structural Differences : The ethoxy group at position 7 is substituted with a 4-methoxybenzyloxy moiety instead of the 1-methyl-2-oxo-2-phenylethyl group.
  • Implications :
    • The 4-methoxybenzyloxy group introduces a planar aromatic ring, enhancing π-π stacking interactions compared to the branched ethoxy chain in the target compound.
    • Increased hydrophobicity due to the methoxybenzyl group may improve membrane permeability but reduce solubility in aqueous media .
7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one
  • Structural Differences : The substituent at position 7 is a conjugated benzylidene-3-oxobutoxy group, forming an α,β-unsaturated ketone system.
  • Crystallographic studies reveal conformational flexibility in the benzylidene moiety, leading to distinct packing arrangements in the solid state compared to the target compound’s rigid ethoxy chain .
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one
  • Structural Differences : The coumarin core is substituted at position 2 with a 4-methylphenyl group and at position 7 with a 2-methylpropoxy chain.
  • The propoxy chain’s shorter length and branching may reduce steric hindrance compared to the target compound’s ethoxy substituent .
Key Observations:
  • The target compound’s higher molecular weight and logP suggest superior lipid solubility, which may enhance blood-brain barrier penetration but complicate formulation.
  • Analogues with aromatic substituents (e.g., benzylidene, methoxybenzyl) exhibit stronger intermolecular interactions, critical for crystal packing and solid-state stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one

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